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molecular formula C14H9BrClF3O2 B8316797 (5-Bromo-2-chloro-phenyl)-[4-(trifluoromethoxy)phenyl]methanol

(5-Bromo-2-chloro-phenyl)-[4-(trifluoromethoxy)phenyl]methanol

Cat. No. B8316797
M. Wt: 381.57 g/mol
InChI Key: RTIMCJWREDZAPM-UHFFFAOYSA-N
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Patent
US09394329B2

Procedure details

To a solution of (5-bromo-2-chloro-phenyl)-[4-(trifluoromethoxy)phenyl]methanol 15f (5.0 g, 13.0 mmol) in dichloromethane (50 mL) was added triethyl silicane (4.57 g, 39.0 mmol) at 0° C., and then boron fluoride ethyl ether (3.72 g, 26.0 mmol) was added slowly. The resulting mixture was allowed to warm up to room temperature and further stirred for 16 hours. The reaction mixture was quenched with saturated aqueous sodium bicarbonate (10 mL), and then separated. The aqueous layer was extracted with dichloromethane (20 mL×2). The combined organic layers were washed with saturated brine (30 mL×2), dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated in vacuo and the residue was purified by silica gel chromatography eluted with PE to give the title compound 15g as colourless oil (3.69 g, 77.0%). The compound was characterized by the following spectroscopic data: 1H NMR (400 MHz, CDCl3) δ (ppm): 7.34 (dd, 1H), 7.31 (d, 1H), 7.28 (s, 1H), 7.22 (d, 2H), 7.17 (d, 2H), 4.08 (s, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
triethyl silicane
Quantity
4.57 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
boron fluoride ethyl ether
Quantity
3.72 g
Type
reactant
Reaction Step Two
Yield
77%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([Cl:21])=[C:6]([CH:8]([C:10]2[CH:15]=[CH:14][C:13]([O:16][C:17]([F:20])([F:19])[F:18])=[CH:12][CH:11]=2)O)[CH:7]=1>ClCCl>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([Cl:21])=[C:6]([CH2:8][C:10]2[CH:11]=[CH:12][C:13]([O:16][C:17]([F:20])([F:18])[F:19])=[CH:14][CH:15]=2)[CH:7]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C=CC(=C(C1)C(O)C1=CC=C(C=C1)OC(F)(F)F)Cl
Name
triethyl silicane
Quantity
4.57 g
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
boron fluoride ethyl ether
Quantity
3.72 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
further stirred for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with saturated aqueous sodium bicarbonate (10 mL)
CUSTOM
Type
CUSTOM
Details
separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with dichloromethane (20 mL×2)
WASH
Type
WASH
Details
The combined organic layers were washed with saturated brine (30 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel chromatography
WASH
Type
WASH
Details
eluted with PE

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)Cl)CC1=CC=C(C=C1)OC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.69 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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